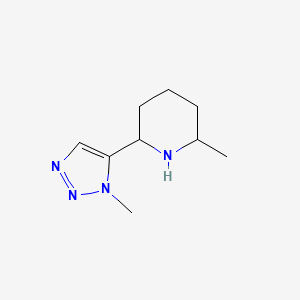

2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

Description

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2-methyl-6-(3-methyltriazol-4-yl)piperidine |

InChI |

InChI=1S/C9H16N4/c1-7-4-3-5-8(11-7)9-6-10-12-13(9)2/h6-8,11H,3-5H2,1-2H3 |

InChI Key |

VDVWNAOTJVZDND-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(N1)C2=CN=NN2C |

Origin of Product |

United States |

Preparation Methods

Methodology

Preparation of the Alkyne and Azide Precursors :

- The piperidine core is functionalized at the 6-position with a terminal alkyne group, typically through propargylation of the nitrogen atom or at the 6-position via substitution reactions.

- The 1-methyl-1H-1,2,3-triazol-5-yl moiety is introduced via azide derivatives, often synthesized from methylated precursors or via methylation of the triazole ring post-synthesis.

-

- Reactants: Alkynyl-functionalized piperidine and methyl azide derivatives.

- Catalyst: Copper(I) salts such as copper sulfate or copper iodide.

- Solvent: A mixture of water and organic solvents like dimethylformamide (DMF) or methanol.

- Temperature: Room temperature to mild heating (~25–50°C).

- Duration: Typically 12–24 hours for complete conversion.

Research Findings

- A recent study demonstrated the synthesis of 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetic acid via CuAAC, with yields reaching up to 98%. The process involved initial formation of a propargylated piperidine, followed by click reaction with azidoacetic acid, producing the target compound efficiently.

Advantages

- High regioselectivity and yield.

- Mild reaction conditions.

- Compatibility with various functional groups.

- Suitable for late-stage modification and complex molecule synthesis.

Multistep Synthesis from Heterocyclic Precursors

Another approach involves multistep synthesis starting from heterocyclic precursors such as piperidine derivatives and heteroaryl compounds.

Stepwise Approach

Step 1: Functionalization of Piperidine :

- Alkylation or acylation at the nitrogen atom to introduce a suitable leaving group or reactive site.

- Introduction of a terminal alkyne group at the 6-position via propargylation using propargyl bromide or chloride in the presence of a base like potassium carbonate.

Step 2: Formation of the Triazole Ring :

- Cycloaddition with azides or nitrile derivatives under thermal or catalytic conditions.

- Use of azide sources such as sodium azide or methyl azide, depending on the desired substitution pattern.

Research Findings

- This method is supported by the synthesis of similar heterocyclic systems, where the key step involves the cycloaddition of azides with alkynes under copper catalysis, leading to regioselective formation of the triazole ring fused with the piperidine core.

Click Chemistry Using In Situ Generated Hydrazoic Acid

An emerging method involves the use of hydrazoic acid generated in situ for cycloaddition reactions, which is particularly useful for synthesizing complex triazole derivatives efficiently.

Methodology

- Generation of Hydrazoic Acid :

- Sodium azide reacts with acids under controlled conditions to produce hydrazoic acid in situ.

- Cycloaddition Reaction :

Research Findings

- This approach has been successfully applied to synthesize various 1,2,3-triazole derivatives, including those fused with heterocycles like piperidine, with yields often exceeding 90%. It offers a safer alternative for handling hydrazoic acid due to its in situ generation.

Summary of Key Data and Comparative Table

| Methodology | Starting Materials | Catalyst/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| CuAAC (Click Chemistry) | Alkynyl piperidine + Azido derivatives | Copper(I) salts, room temp | Up to 98% | High regioselectivity, mild conditions | Requires pre-functionalization |

| Multistep Heterocyclic Synthesis | Piperidine derivatives + azides | Thermal or catalytic | Variable (50–85%) | Versatile, adaptable | Longer synthesis route |

| In Situ Hydrazoic Acid Cycloaddition | Terminal alkynes + hydrazoic acid (generated in situ) | Copper catalysis, room temp | >90% | Safer hydrazoic acid handling | Requires precise control |

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the methyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine largely depends on its application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it can participate in click chemistry reactions, facilitating the conjugation of biomolecules. The triazole ring can interact with various molecular targets, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, ring systems, or functional groups. Below is a comparative analysis with compounds from the Biopharmacule Speciality Chemicals catalog () and general triazole-piperidine derivatives:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Flexibility : Unlike the rigid piperidine-triazole framework of the target compound, analogs like the piperazine-indole derivative (Biopharmacule catalog) exhibit extended aromatic systems, enhancing π-π stacking interactions in receptor binding .

Electron-Donating vs. Electron-Withdrawing Groups : The methyl groups on the triazole and piperidine in the target compound likely improve solubility compared to halogenated analogs (e.g., dichlorophenyl derivatives), which prioritize lipophilicity for membrane penetration .

Biological Activity : Triazole-piperidine hybrids are less documented in the provided evidence than piperazine-based drugs (e.g., antipsychotics), suggesting a niche for further exploration in neurological or metabolic disorders.

Methodological Considerations

The SHELX software suite () is critical for resolving crystal structures of such compounds. For example:

Biological Activity

2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula for 2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is , and it features a piperidine ring substituted with a triazole moiety. The presence of the triazole group is significant as it is known to enhance various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole structure exhibit notable anticancer properties. For instance, research has shown that derivatives of triazole can inhibit the proliferation of various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (μM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 1.1 |

| Hepatocellular Carcinoma | HepG2 | 1.4 |

| Colorectal Cancer | HCT116 | 2.6 |

These findings suggest that 2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine may possess similar anticancer activity due to its structural analogies with other effective triazole-containing compounds .

Antimicrobial Activity

In addition to its anticancer effects, triazole derivatives have been evaluated for their antimicrobial properties. Compounds related to 2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine have shown significant inhibition against various pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy is often assessed through minimum inhibitory concentration (MIC) tests.

Synthesis and Evaluation

A study focused on synthesizing various triazole derivatives, including those similar to 2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine. The synthesized compounds underwent extensive biological evaluation to assess their cytotoxic effects on different cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative activity, making them promising candidates for further development in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine to various biological targets associated with cancer progression. These computational analyses help in understanding the mechanism of action and potential therapeutic applications of the compound .

Q & A

Q. What strategies mitigate off-target effects in pharmacological studies?

- Methodological Answer : Employ counter-screening assays against unrelated targets (e.g., cytochrome P450 enzymes). Use CRISPR-Cas9 gene editing to validate target specificity in isogenic cell lines. Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) further clarifies selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.